molecular formula C12H9ClFNO2 B3121581 Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate CAS No. 289654-66-6

Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate

Cat. No.: B3121581
CAS No.: 289654-66-6
M. Wt: 253.65 g/mol
InChI Key: AQDSJAXDYWKFRB-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine (pyrrolo[2,3-b]pyridine) core. The structure features a dione moiety at positions 2 and 3, with an ethyl substituent at the 1-position nitrogen (Figure 1). Its molecular formula is C₉H₈N₂O₂, and it is a derivative of the parent compound 1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 5654-95-5, molecular formula C₇H₄N₂O₂) .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrrolopyridine derivatives, which are known for kinase inhibition and antitumor activity .

Properties

IUPAC Name

ethyl 2-chloro-5-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-7-9(14)4-3-5-10(7)15-11(8)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSJAXDYWKFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-5-fluoroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The process begins with o-aminobenzophenones and diethylmalonate.

    Friedlander Condensation: The base-catalyzed Friedlander condensation of o-aminobenzophenones with diethylmalonate yields ethyl-2-oxoquinoline-3-carboxylates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride and amines under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Position of Substituents

  • 1-Ethyl vs. 1-Methyl : The ethyl group introduces greater steric bulk and lipophilicity compared to methyl, which may enhance receptor binding affinity in kinase inhibitors .
  • 5-Bromo vs. 2,3-Dione : Bromine at position 5 (electron-withdrawing) alters electron density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the dione moiety enables hydrogen bonding, critical for interactions with biological targets .

Research Findings

  • SAR Studies: 3-Amino and 3-nicotinamide derivatives (e.g., compound 8a in ) show that substituents at position 3 significantly modulate anticancer activity, with nicotinamide improving potency by 10-fold in some cases .
  • Isosteric Replacements: Pyrrolo[2,3-b]pyridine diones are isosteres of indole-2,3-dione (isatin), a scaffold with known antiviral and antitumor properties. The ethyl derivative’s enhanced lipophilicity may improve blood-brain barrier penetration compared to polar parent compounds .

Biological Activity

Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial and anticancer agent. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with chlorine and fluorine substituents, enhancing its reactivity and biological activity. The presence of these halogens is crucial for its interaction with biological targets.

The primary mechanisms through which this compound exerts its biological effects include:

  • DNA Gyrase Inhibition : The compound inhibits DNA gyrase, an essential enzyme for bacterial DNA replication, which leads to its antibacterial properties.
  • Topoisomerase Inhibition : It also inhibits topoisomerase enzymes that are crucial for DNA unwinding and replication, contributing to its anticancer properties.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Klebsiella pneumoniae62.5

The compound's action is bactericidal, inhibiting protein synthesis pathways and nucleic acid production, which is critical for bacterial growth and survival .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

The compound's mechanism involves inducing apoptosis in cancer cells through the inhibition of topoisomerases, which are vital for DNA replication and repair .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that:

  • Fluorine Substitution : The presence of fluorine at the 5-position enhances antibacterial potency.
  • Chlorine Substitution : The chlorine atom at the 2-position is essential for maintaining biological activity against both bacterial and cancer cell lines.

Comparative studies with similar compounds highlight the unique efficacy of this compound:

CompoundAntibacterial ActivityAnticancer Activity
Ethyl 2-chloroquinoline-3-carboxylateModerateLow
Ethyl 5-fluoroquinoline-3-carboxylateHighModerate
Ethyl 2-chloro-6-fluoroquinoline-3-carboxylateLowHigh

This table illustrates that this compound exhibits enhanced antibacterial and anticancer properties compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in treating infections and cancers resistant to conventional therapies. For instance:

  • Antibacterial Efficacy : A study published in MDPI demonstrated that this compound effectively inhibited MRSA strains with an MIC value significantly lower than traditional antibiotics like ciprofloxacin .
  • Anticancer Properties : Research highlighted in PMC indicated that this compound induced apoptosis in various cancer cell lines, showcasing its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate

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